molecular formula C16H16N6OS2 B2487685 N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide CAS No. 921514-67-2

N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2487685
CAS No.: 921514-67-2
M. Wt: 372.47
InChI Key: WARHJVQMNYPWAO-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thiazole core linked via a sulfanyl-acetamide bridge to a 7-phenyl-substituted imidazo[2,1-c][1,2,4]triazole moiety. This structure combines pharmacophoric elements such as sulfur-containing heterocycles (thiazole, triazole) and a phenyl group, which are commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS2/c1-11-9-24-14(17-11)18-13(23)10-25-16-20-19-15-21(7-8-22(15)16)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARHJVQMNYPWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazo[2,1-c][1,2,4]triazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these steps include thionyl chloride, phenylhydrazine, and various amines under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or imidazo[2,1-c][1,2,4]triazole rings using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives of thiazole and imidazole exhibit varying degrees of efficacy against both gram-positive and gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show that certain derivatives have MIC values ranging from 100 to 400 µg/ml against various pathogens. In contrast, reference drugs like ketoconazole and chloramphenicol exhibit significantly lower MICs of 25–50 µg/ml .
  • Specific Strains : Compounds derived from thiazole have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting MICs below 0.5 µg/ml .

Summary Table of Antimicrobial Efficacy

CompoundTarget Bacteria/FungiMIC (µg/ml)Reference
Compound AE. faecalis100
Compound BMRSA<0.5
Compound CS. aureus0.98 - 3.9

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazole and imidazole derivatives:

  • Mechanism of Action : The incorporation of thiazole moieties has been linked to cytotoxic activity against various cancer cell lines. For example, structural modifications in the thiazole ring can enhance the compound's ability to induce apoptosis in cancer cells .
  • In Vivo Studies : In animal models, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide have shown promising results in reducing tumor size and improving survival rates compared to control groups .

Neurological Applications

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant effects in animal models. Specific analogs displayed significant protection against seizures induced by pentylenetetrazole (PTZ), indicating potential use in epilepsy treatment .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with several acetamide derivatives reported in the literature. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole + Imidazo-triazole 4-methyl-thiazole, 7-phenyl-imidazo-triazole, sulfanyl-acetamide bridge Not explicitly reported (assumed broad) N/A
N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) Thiazole + Triazole 4-nitrophenyl-thiazole, nitroquinoxaline-triazole Antimicrobial (EC50: 35.2–82.1 µg/mL)
2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides Thiazole + Triazole Benzyl-thiazole, methyl-triazole Anticancer (specific targets not detailed)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole + Furan Furan-triazole, sulfanyl-acetamide Anti-exudative (10 mg/kg vs. diclofenac)

Key Observations :

  • Thiazole vs. Oxadiazole/Triazole Variations : Unlike the target compound, derivatives like those in replace the thiazole with oxadiazole, reducing lipophilicity and altering pharmacokinetic profiles .
  • Substituent Effects : The nitro groups in compound 11g () enhance antimicrobial potency compared to the methyl group in the target compound, suggesting electron-withdrawing groups may improve activity against bacterial targets .
Pharmacological Activity
  • Antimicrobial Activity : Compound 11g () showed EC50 values of 35.2 µg/mL against Xanthomonas oryzae, outperforming bismerthiazol (89.9 µg/mL) . The target compound’s phenyl and thiazole groups may similarly enhance membrane penetration.
  • Anti-Exudative Effects : Derivatives in reduced inflammation at 10 mg/kg, comparable to diclofenac (8 mg/kg), suggesting the sulfanyl-acetamide motif is critical for this activity .
  • Anticancer Potential: Compounds with benzyl-thiazole and triazole groups () demonstrated cytotoxicity, likely via kinase inhibition or apoptosis induction .
Physicochemical Properties
  • Solubility: The sulfanyl bridge and acetamide group enhance water solubility compared to non-polar analogs (e.g., ’s bromo-difluorophenyl derivative) .
  • Stability : The imidazo-triazole system may resist metabolic degradation better than furan-containing analogs () .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a novel compound with potential biological activities that have garnered attention in recent pharmacological research. This article aims to summarize its biological activity based on diverse sources, including synthesis methods, antimicrobial properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound features a thiazole moiety and an imidazo[2,1-c][1,2,4]triazole group which are known for their biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related thiazole and imidazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-{...} have shown significant activity against various Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to assess efficacy against standard strains such as Staphylococcus aureus and Escherichia coli .
Compound Microorganism Zone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15

Antitumor Activity

Studies have also explored the antitumor potential of imidazole derivatives. For example:

  • Inhibition of Focal Adhesion Kinase (FAK) : Certain imidazo derivatives demonstrated promising cytotoxicity against pancreatic cancer cells by inhibiting FAK phosphorylation. This suggests a mechanism through which these compounds may enhance the efficacy of existing chemotherapeutics like gemcitabine .
Compound Cell Line IC50 (μM)
Compound 1MesoII0.59
Compound 2STO2.81

The biological activity of N-(4-methyl-1,3-thiazol-2-yl)-2-{...} can be attributed to its ability to interact with specific molecular targets:

  • FAK Inhibition : By modulating the activity of FAK, this compound may disrupt cell signaling pathways critical for tumor growth and metastasis.
  • Antimicrobial Mechanisms : The thiazole and imidazole groups are known to interfere with microbial cell wall synthesis and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against common pathogens. The results indicated that modifications in the thiazole structure significantly enhanced antibacterial properties compared to the parent compounds .

Case Study 2: Anticancer Activity

In a comparative analysis of various imidazole derivatives on cancer cell lines, it was found that those containing thiazole moieties exhibited superior antiproliferative effects. The study suggested that structural modifications could lead to improved therapeutic agents for cancer treatment .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and carbon connectivity .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

How to resolve contradictions in NMR data for novel derivatives?

Q. Advanced

  • 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations .
  • DEPT experiments distinguish CH₃, CH₂, and CH groups in crowded spectra .
  • Recrystallization : Reduces impurities that cause splitting or shifting of signals .

What in vitro assays are suitable for initial biological screening?

Q. Basic

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution for MIC values against bacterial/fungal strains .
  • Anti-exudative models : Formalin-induced edema in rats to assess inflammation modulation .

How to design a structure-activity relationship (SAR) study?

Q. Advanced

  • Substituent variation : Modify thiazole (e.g., 4-methyl), triazole (e.g., phenyl), or acetamide groups .
  • Bioisosteric replacement : Replace sulfur with oxygen/selenium to assess metabolic stability .
  • Statistical analysis : Use multivariate regression to correlate substituent electronic effects with activity .

What are key purification challenges and solutions?

Q. Basic

  • Crude product impurities : Address via ethanol recrystallization or silica gel chromatography .
  • Purity validation : Elemental analysis (C, H, N) and HPLC ensure >95% purity .

How to evaluate target interactions computationally?

Q. Advanced

  • Molecular docking : AutoDock/Vina models binding to receptors (e.g., COX-2, kinases) using crystal structures .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .

What in vivo models assess anti-inflammatory activity?

Q. Basic

  • Formalin-induced edema : Quantify paw volume and leukocyte infiltration in rats .
  • Carrageenan-induced inflammation : Measure prostaglandin E₂ levels via ELISA .

How to mitigate metabolic instability of the thioacetamide group?

Q. Advanced

  • Prodrug design : Mask the thiol group with acetyl or glycosyl moieties for sustained release .
  • Steric shielding : Introduce bulky substituents (e.g., 4-chlorophenyl) to reduce enzymatic cleavage .
  • Isotopic labeling : Use ³⁵S-thioacetamide to track metabolic pathways in pharmacokinetic studies .

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